Isononyl acetate

Vue d'ensemble

Description

Isononyl acetate is a clear colorless liquid with a sweet ester odor . It is less dense than water and its vapors are heavier than air . It may cause irritation upon eye contact and frequent or prolonged skin contact . The vapors may irritate the eyes and respiratory tract, potentially causing headaches and dizziness . The vapors are anesthetic and may have other central nervous system effects . They may also cause liver and kidney disorders .

Molecular Structure Analysis

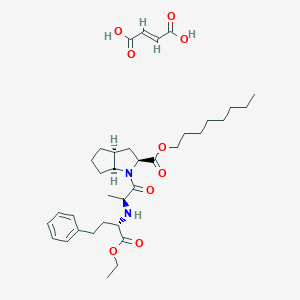

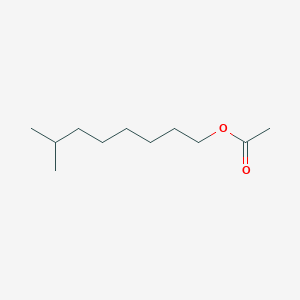

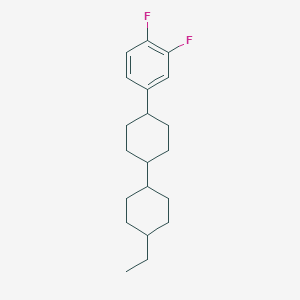

The molecular formula of Isononyl acetate is C11H22O2 . Its molecular weight is 186.29 g/mol . The IUPAC name is 7-methyloctyl acetate . The InChI is InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 . The Canonical SMILES is CC©CCCCCCOC(=O)C .Chemical Reactions Analysis

ISONONYL ACETATE is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

The density of Isononyl acetate is 0.9±0.1 g/cm3 . Its boiling point is 214.2±8.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 82.9±8.3 °C . The index of refraction is 1.425 . The molar refractivity is 54.7±0.3 cm3 .Applications De Recherche Scientifique

Microorganism Behavior Studies : Isononyl acetate is utilized in examining the behavior of microorganisms under feast/famine conditions, notably in wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).

Isotopic Tracing in Vivo Studies : It serves as an isotopic tracer for determining plasma tracer enrichment and plasma acetate content in vivo studies (Rocchiccioli, Lepetit, & Bougnères, 1989).

Acetic Acid Recovery in Industries : The compound aids in the recovery of acetic acid from dilute solutions in petrochemical and fine chemical industries (Saha, Chopade, & Mahajani, 2000).

Production of Branched Medium Chain Fatty Acids : Isononyl acetate is employed in a bioprocess for producing branched medium chain fatty acids, converting organic residues into biobased chemicals (de Leeuw, Buisman, & Strik, 2019).

Role in Honey Bee Alarm Pheromone : It is a component of the alarm pheromone in the sting apparatus of honey bees (Boch, Shearer, & Petrásovits, 1970).

Biochemical Production Using Acetate as Carbon Source : The compound can be used as a sole carbon source for biochemical production, extending the applicability of acetate as a carbon source (Song et al., 2018).

Food Industry Applications : In the food industry, isononyl acetate derivatives like isoamyl acetate are used as additives for their flavors and as solvents in varnishes, paints, and nitrocellulose lacquers (Azudin, Mashitah, & Shukor, 2013).

Chemicals, Materials, and Medicine : Isopropenyl acetate, a related compound, finds wide-ranging applications in various sectors including chemicals, materials, and medicine (Zhang et al., 2021).

Polymorphic Trait Identification in Proteins : Isononyl acetate's variants are utilized in techniques like isoelectrofocusing in acetate membrane to identify polymorphic traits in proteins (Harada, 1975).

Repellent to Honeybee Foragers : It has been found to repel honeybee foragers when applied to crops like oil-seed rape, field beans, and sunflower heads (Free et al., 1985).

Synthesis by Immobilized Lipase-Catalyzed Acetylation : Isononyl acetate can be synthesized using immobilized lipase-catalyzed acetylation in n-hexane, leading to high yields (Romero et al., 2007).

Production in a Solvent-Free System : Its production using immobilized lipases in a solvent-free system is feasible at high acetic acid concentrations (Güvenç, Kapucu, & Mehmetoğlu, 2002).

Synthesis in Supercritical Carbon Dioxide : It can also be synthesized from isoamyl alcohol in supercritical carbon dioxide by enzymatic catalysis using immobilized Candida antarctica lipase (Romero et al., 2005).

Role in Corynebacterium glutamicum Growth : Isocitrate lyase is essential for growth on acetate in the amino acid-producing organism Corynebacterium glutamicum (Reinscheid, Eikmanns, & Sahm, 1994).

Cofactor Manipulation in Metabolic Engineering : Manipulation of cofactors such as NADH/NAD(+) ratio can increase the productivity of model products like isoamyl acetate (San et al., 2002).

Use in Microreactor Systems : Lipase-catalyzed synthesis of isoamyl acetate in microreactor systems allows for efficient production (Pohar, Plazl, & Žnidaršič-Plazl, 2009).

Microbial Electrosynthesis from Carbon Dioxide : Microbial electrosynthesis can produce carboxylic acids and alcohols from CO2, including compounds related to isononyl acetate (Vassilev et al., 2018).

Mécanisme D'action

Safety and Hazards

ISONONYL ACETATE is combustible . It will be easily ignited by heat, sparks or flames . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . Most vapors are heavier than air . They will spread along the ground and collect in low or confined areas (sewers, basements, tanks, etc.) . Vapor explosion hazard indoors, outdoors or in sewers . Runoff to sewer may create fire or explosion hazard . Containers may explode when heated .

Propriétés

IUPAC Name |

7-methyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJTXAZFHYHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041577 | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Isononyl acetate | |

CAS RN |

40379-24-6 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, isononyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)